

Go 6983 Potency and Selectivity Profile

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Compound Focus: Go 6983

CAS No.: 133053-19-7

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Go 6983 is characterized as a broad-spectrum or pan-PKC inhibitor. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various PKC isoforms, which is a standard measure of a compound's potency [1] [2] [3].

PKC Isoform	IC ₅₀ Value	Notes
PKC γ	6 nM	One of the most potently inhibited isoforms [1] [3].
PKC α	7 nM	Highly potent inhibition [1] [2] [3].
PKC β	7 nM	Highly potent inhibition [1] [2] [3].
PKC δ	10 nM	Highly potent inhibition [1] [2] [3].
PKC ζ	60 nM	Described as "less potent" compared to classical isoforms but still inhibited in the nanomolar range [1] [3].
PKC μ	20,000 nM (20 μ M)	Reported to be inactive against or very weakly inhibit this isoform [1] [3].

A key point for researchers is that while **Go 6983** is a potent inhibitor of the classical (α , β , γ) and novel (δ) PKC isoforms, its activity against the atypical **PKC ζ** is **about 10-fold weaker** than against PKC α , β , and γ

[1]. This profile makes it a valuable tool for initial, broad inhibition of multiple PKC isoforms, but it may not be the ideal choice for studies specifically targeting the PKC ζ pathway without affecting other isoforms.

Documented Experimental Applications and Protocols

Go 6983 has been utilized in various biological contexts. The following table outlines several key experimental setups and the effective concentrations used, which can serve as a reference for protocol design.

Experimental Context / Cell Line	Assay Type	Working Concentration	Key Finding / Effect
Myocardial Ischemia/Reperfusion Injury	<i>Ex vivo</i> heart model	50 - 100 nM	Attenuated post-ischemic cardiac contractile dysfunction and reduced superoxide release from neutrophils [4] [1].
Neuronal Feature Induction (Canine Fibroblasts)	Cell reprogramming	Used in a cocktail of 8 small molecules	Contributed to the upregulation of neuronal genes and the acquisition of neuronal morphology [5].
General Cell Culture (various lines)	Function assay	0.5 - 10 μ M	Inhibited specific PKC-mediated effects (e.g., TPA-induced responses) in PC12, HCT116, A549, and other cell lines [1].
L-type Calcium Channel (HEK293)	Whole-cell patch clamp	IC50 = 20 μ M	Showed off-target inhibition at high concentrations [1].

A standard **in vitro kinase assay** protocol used to determine these IC50 values involves a phosphorylation reaction in a buffer containing Tris-HCl, MgCl₂, phosphatidylserine (PS), TPA (an activator), ATP (including radioactive [γ -³²P]ATP for detection), the recombinant PKC enzyme, and a substrate peptide. The reaction is stopped by transferring the mixture onto phosphocellulose paper, which is washed to remove unincorporated ATP before measuring the radioactivity to quantify phosphorylation [1] [2].

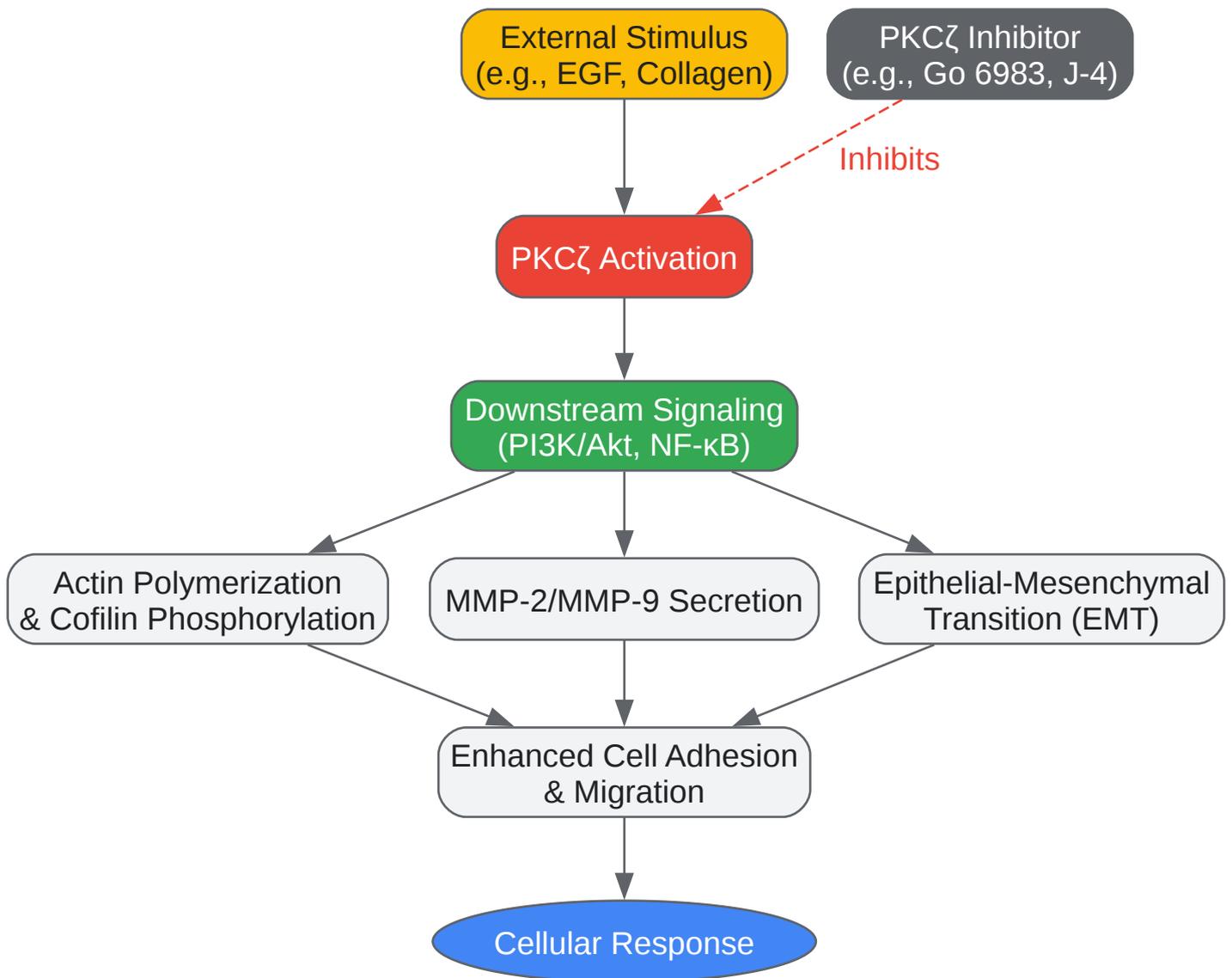
PKC ζ as a Therapeutic Target and Alternative Inhibitors

Understanding the biological context of PKC ζ can help in selecting the right inhibitor. PKC ζ is an atypical protein kinase C that plays a significant role in cell survival, chemoresistance, and cancer metastasis [6] [7] [8]. Its activation, particularly its translocation to the nucleus under oxidative stress, has been linked to inducing resistance to apoptotic agents [6].

Research into more selective PKC ζ inhibitors is ongoing. For example:

- **J-4:** A highly selective PKC ζ inhibitor (IC₅₀ ~10 μ M) that has been shown to synergize with the COX-2 inhibitor Celecoxib to suppress melanoma metastasis in preclinical models without affecting cell proliferation [8].
- **Isoquinoline-based inhibitors:** Novel compounds have been developed with high in vitro potency against PKC ζ , showing efficacy in a mouse model of collagen-induced arthritis [7].

The signaling pathway involving PKC ζ in cell migration and metastasis can be summarized as follows:



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Conclusion and Research Considerations

For researchers and drug development professionals, the selection of a PKC inhibitor should be guided by the specific experimental goals:

- **For broad PKC inhibition:** **Go 6983** is a well-established, fast-acting compound with excellent potency against classical and novel PKC isoforms. Its nanomolar efficacy in models like myocardial injury demonstrates its strong biological activity [4].

- **For studies focusing specifically on PKC ζ** : While **Go 6983** is effective, its weaker potency against PKC ζ and activity against other isoforms may be a limitation. In such cases, exploring more selective inhibitors like **J-4** or the emerging class of **isoquinoline-based inhibitors** might provide better specificity and potentially fewer off-target effects [7] [8].

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